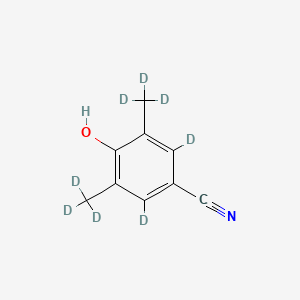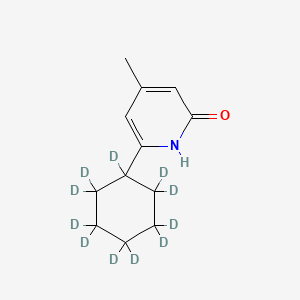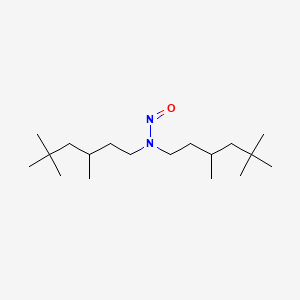
2-Vanillin-13C6,d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Vanillin-13C6,d3 is a labeled compound of vanillin, where the carbon atoms in the benzene ring are replaced with carbon-13 isotopes, and the methoxy group is deuterated. This compound is primarily used in scientific research for tracing and studying metabolic pathways, as well as for isotopic labeling in various analytical techniques .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Vanillin-13C6,d3 involves the incorporation of carbon-13 and deuterium isotopes into the vanillin molecule. One common method is the reaction of 13C-labeled guaiacol with formaldehyde under acidic conditions to form 13C-labeled vanillin. The deuteration of the methoxy group can be achieved by treating the compound with deuterated methanol in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as described above but optimized for higher yields and purity. Techniques such as preparative high-performance liquid chromatography (HPLC) and centrifugal partition chromatography (CPC) are employed to purify the compound .
Analyse Chemischer Reaktionen
Types of Reactions
2-Vanillin-13C6,d3 undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form vanillic acid.
Reduction: The aldehyde group can be reduced to form vanillyl alcohol.
Substitution: The hydroxyl group can undergo substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Reagents such as acetic anhydride and benzoyl chloride are used for acetylation and benzoylation reactions, respectively.
Major Products Formed
Oxidation: Vanillic acid
Reduction: Vanillyl alcohol
Substitution: Acetylated and benzoylated derivatives
Wissenschaftliche Forschungsanwendungen
2-Vanillin-13C6,d3 is widely used in scientific research due to its isotopic labeling. Some of its applications include:
Chemistry: Used as a tracer in studying reaction mechanisms and pathways.
Biology: Employed in metabolic studies to trace the incorporation and transformation of vanillin in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the metabolism and distribution of vanillin-based drugs.
Industry: Applied in quality control and authentication of vanillin in food and fragrance products
Wirkmechanismus
The mechanism of action of 2-Vanillin-13C6,d3 involves its interaction with various molecular targets and pathways. Vanillin, the parent compound, is known to inhibit non-homologous end joining (NHEJ) by directly inhibiting the activity of DNA-dependent protein kinase (DNA-PK). This inhibition affects DNA repair processes and can potentiate the cytotoxicity of certain chemotherapeutic agents . Additionally, vanillin exhibits antioxidant, anti-inflammatory, and antimicrobial properties, which contribute to its biological effects .
Vergleich Mit ähnlichen Verbindungen
2-Vanillin-13C6,d3 can be compared with other isotopically labeled vanillin compounds, such as:
Vanillin-13C6: Similar to this compound but without deuteration.
Vanillin-d3: Deuterated vanillin without carbon-13 labeling.
Vanillin-13C6,d3: Both carbon-13 and deuterium labeled, providing unique advantages in tracing and analytical studies
These compounds are used for similar purposes but differ in their isotopic composition, which can influence their application in specific research contexts.
Eigenschaften
CAS-Nummer |
1329799-83-8 |
|---|---|
Molekularformel |
C8H8O3 |
Molekulargewicht |
161.121 |
IUPAC-Name |
2-hydroxy-3-(trideuteriomethoxy)benzaldehyde |
InChI |
InChI=1S/C8H8O3/c1-11-7-4-2-3-6(5-9)8(7)10/h2-5,10H,1H3/i1D3,2+1,3+1,4+1,6+1,7+1,8+1 |
InChI-Schlüssel |
JJVNINGBHGBWJH-SWOOYXGDSA-N |
SMILES |
COC1=CC=CC(=C1O)C=O |
Synonyme |
2-Hydroxy-3-methoxybenzaldehyde-13C6,d3; o-Vanillin-13C6,d3; 2-Hydroxy-m-anisaldehyde-13C6,d3; 2-Vanillin-13C6,d3; 3-Methoxy-2-hydroxy-_x000B_benzaldehyde-13C6,d3; 3-Methoxysalicyladehyde-13C6,d3; 3-Methoxysalicylaldehyde-13C6,d3; 6-Formyl-2-methoxyphenol- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2,2,2-Trideuterio-N-[2-(3,4,5-trimethoxyphenyl)ethyl]acetamide](/img/structure/B589482.png)



